

Application Note: High-Fidelity Synthesis of BPH-1358 Free Base

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Compound of Interest

Compound Name: BPH-1358 free base

CAS No.: 5352-53-4

Cat. No.: B1667478

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Target Molecule: BPH-1358 (Free Base) IUPAC Name:

-bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-[1,1'-biphenyl]-4,4'-dicarboxamide
Primary Application: Antibacterial (MRSA) and Antiprotozoal (Malaria, Trypanosomiasis) research.

Part 1: Strategic Synthesis Overview

Retrosynthetic Analysis

The synthesis of BPH-1358 is best approached by disconnecting the molecule at the imidazoline (cyclic amidine) ring. The core scaffold is constructed first as a bis-nitrile precursor, which is then converted to the final bis-imidazoline via a Pinner intermediate. This modular approach minimizes side reactions on the sensitive amide linkers.^[1]



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Figure 1: Retrosynthetic disconnection showing the conversion of the nitrile precursor to the imidazoline target via the Pinner method.[2]

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of the Bis-Nitrile Precursor

Objective: Construct the biphenyl core with terminal nitrile handles. Reaction: Nucleophilic acyl substitution (Amide coupling).

Materials:

- Biphenyl-4,4'-dicarboxylic acid (1.0 eq)
- Thionyl chloride () (Excess) or Oxalyl chloride
- 3-Aminobenzonitrile (2.2 eq)
- Triethylamine (TEA) or Pyridine (2.5 eq)
- Solvents: Anhydrous THF or DCM, DMF (catalytic)

Protocol:

- **Acid Chloride Formation:** Suspend biphenyl-4,4'-dicarboxylic acid in anhydrous DCM. Add oxalyl chloride (3.0 eq) and a drop of DMF. Stir at room temperature (RT) until gas evolution ceases and the solution clears (approx. 2-4 h). Evaporate solvent to dryness to obtain the bis-acid chloride solid.
- **Coupling:** Dissolve 3-aminobenzonitrile (2.2 eq) and TEA (2.5 eq) in anhydrous THF under Argon. Cool to 0°C.[2]
- **Addition:** Dissolve the freshly prepared acid chloride in THF and add dropwise to the amine solution.
- **Reaction:** Allow to warm to RT and stir overnight (12-16 h). A heavy precipitate (product + amine salts) will form.
- **Workup:** Pour the mixture into ice water. Filter the precipitate. Wash the filter cake effectively with:
 - 1M HCl (to remove unreacted amine)
 - Saturated
(to remove unreacted acid)
 - Water (neutral)
 - Cold Ethanol (to remove impurities)
- **Drying:** Dry in a vacuum oven at 60°C. Yield is typically >85%.

Phase 2: Diamidine Formation (The Pinner Protocol)

Objective: Convert the nitrile groups into imidazoline rings. Mechanism: Acid-catalyzed formation of an imidate ester, followed by nucleophilic attack by ethylenediamine.

Materials:

- Bis-nitrile precursor (from Phase 1)
- Anhydrous Ethanol (absolute)

- Anhydrous 1,4-Dioxane (co-solvent for solubility)
- HCl gas (generated in situ or from cylinder)
- Ethylenediamine (anhydrous, 4.0 eq)

Step 2A: Formation of the Imidate Ester Intermediate

- Suspension: Suspend the bis-nitrile (10 mmol) in a mixture of anhydrous Ethanol (50 mL) and 1,4-Dioxane (50 mL). The starting material may not fully dissolve initially.
- Saturation: Cool the vessel to 0°C in an ice bath. Bubble dry HCl gas through the suspension for 30–60 minutes until saturation is achieved. Safety Note: Use a trap for excess HCl fumes.
- Incubation: Seal the vessel tightly (parafilm/stopper) to prevent moisture ingress. Stir at RT for 24–48 hours. The suspension usually clears or changes texture as the imidate ester hydrochloride forms.
- Precipitation: Dilute the reaction mixture with a large volume of anhydrous Diethyl Ether (200 mL). The imidate ester hydrochloride will precipitate as a hygroscopic solid.
- Filtration: Rapidly filter the solid under Argon (to avoid hydrolysis). Wash with dry ether. Proceed immediately to Step 2B.

Step 2B: Cyclization to Imidazoline

- Dissolution: Dissolve/suspend the fresh imidate ester solid in anhydrous Ethanol (100 mL).
- Amine Addition: Add anhydrous ethylenediamine (4.0 eq) dropwise.
- Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitoring by HPLC/TLC is recommended (disappearance of imidate).
- Isolation (Salt Form): Cool to RT. The product often precipitates as the dihydrochloride salt. If not, evaporate the solvent to ~20% volume and add Acetone or Ether to induce precipitation.
- Filtration: Filter the solid BPH-1358 dihydrochloride.

Phase 3: Isolation of BPH-1358 Free Base

Objective: Convert the stable salt form to the biologically active free base for specific assays or lipophilic formulations. Critical Note: Amidines/Imidazolines are strong bases (

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The free base is sensitive to atmospheric

(forming carbonates). Perform this step rapidly using degassed solvents if possible.

Protocol:

- **Dissolution:** Dissolve the BPH-1358 dihydrochloride salt (1 g) in deionized water (20 mL). The solution will be acidic (pH ~4-5).
- **Neutralization:** Place the beaker in an ice bath (0-5°C). Slowly add 2M NaOH dropwise with vigorous stirring.
- **Precipitation:** Monitor pH. As the pH passes 10, a white solid (free base) will precipitate. Continue adding NaOH until pH 11–12 is reached to ensure full deprotonation.
- **Aging:** Stir the suspension at 0°C for 30 minutes to ensure the precipitate is not a gummy intermediate.
- **Filtration:** Filter the solid using a sintered glass funnel.
- **Washing:** Wash the cake with:
 - Ice-cold dilute NaOH (pH 11 water) - prevents re-dissolution
 - Ice-cold water (minimal amount)
- **Drying:** Dry immediately in a vacuum desiccator over
or KOH pellets for 24 hours.
- **Storage:** Store under Argon at -20°C.

Part 3: Quality Control & Characterization

Data Summary Table



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Troubleshooting Guide

- Low Yield in Step 2A: Usually caused by water in the ethanol/dioxane. Ensure solvents are "Super Dry" or freshly distilled over Mg/Iodine.
- Gummy Precipitate in Phase 3: The free base is aggregating. Add a small amount of methanol during neutralization or cool further to induce crystallization.
- Hydrolysis: If the final product shows an Amide peak instead of Imidazoline in NMR, moisture entered during Step 2A.

Part 4: References

- Zhu, W. et al. (2015).[3] "Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries." *Journal of Medicinal Chemistry*, 58(3), 1215-1227.[3]
- Boykin, D. W. et al. (1995). "Dicationic Diarylfurans as Anti-Pneumocystis carinii Agents." *Journal of Medicinal Chemistry*, 38(6), 912-916.
- Tewari, A. K. et al. (2006). "Synthesis and antiprotozoal activity of dicationic 2,6-diphenylpyrazines and aza-analogues." *Bioorganic & Medicinal Chemistry*, 14(20), 6959-6969.
- Sawa, N. (1968).[2] "Synthesis of 2-substituted 2-imidazolines." *Nippon Kagaku Zasshi*, 89, 780-784.[2] (Foundational reference for imidazoline synthesis).

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Sources

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- [2. WO2015100031A1 - Bis-imidazoline compounds as corrosion inhibitors and preparation thereof - Google Patents \[patents.google.com\]](#)
- [3. MMV1580853 \(BPH-1358\) | Antimalarial | Probechem Biochemicals \[probechem.com\]](#)
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